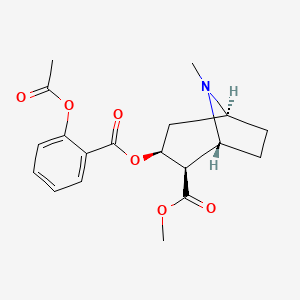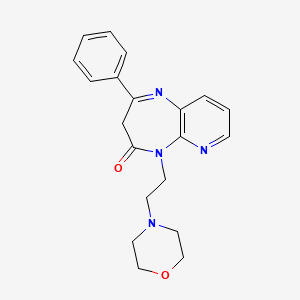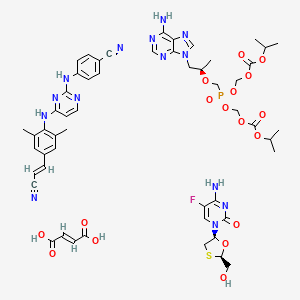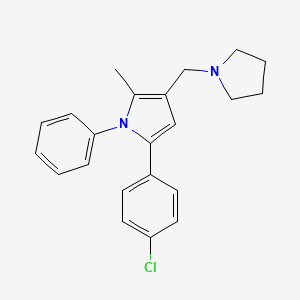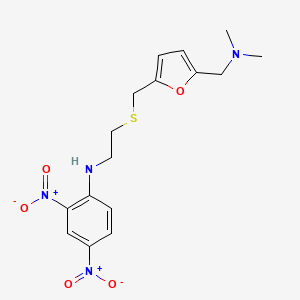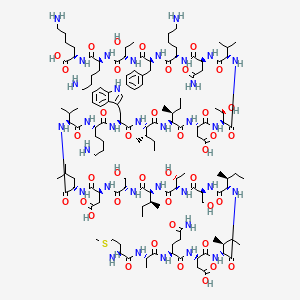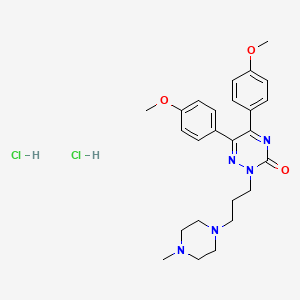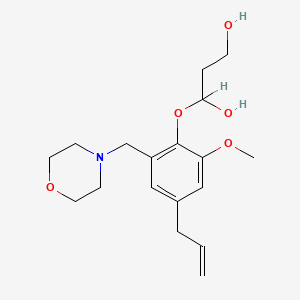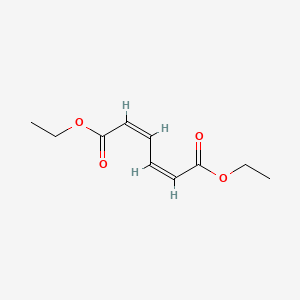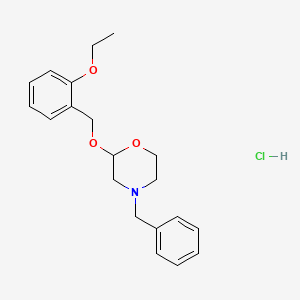
Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride is a chemical compound with the molecular formula C20H26ClNO3. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a benzyl group and an ethoxybenzyl group attached to the morpholine ring, making it a versatile molecule for various chemical reactions and applications .
Méthodes De Préparation
The synthesis of Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride typically involves the reaction of 4-benzylmorpholine with 2-ethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group typically yields benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or benzylamine .
Applications De Recherche Scientifique
Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, the benzyl and ethoxybenzyl groups can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity .
Comparaison Avec Des Composés Similaires
Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride can be compared with other similar compounds, such as:
4-benzylmorpholine: Lacks the ethoxybenzyl group, making it less versatile in certain chemical reactions.
2-ethoxybenzyl chloride: Lacks the morpholine ring, limiting its applications in organic synthesis.
Morpholine: The parent compound, which is simpler in structure and has different chemical properties and applications.
The uniqueness of this compound lies in its combination of the morpholine ring with benzyl and ethoxybenzyl groups, providing a versatile platform for various chemical and biological applications .
Propriétés
Numéro CAS |
89220-85-9 |
|---|---|
Formule moléculaire |
C20H26ClNO3 |
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
4-benzyl-2-[(2-ethoxyphenyl)methoxy]morpholine;hydrochloride |
InChI |
InChI=1S/C20H25NO3.ClH/c1-2-22-19-11-7-6-10-18(19)16-24-20-15-21(12-13-23-20)14-17-8-4-3-5-9-17;/h3-11,20H,2,12-16H2,1H3;1H |
Clé InChI |
QPSJYFSSSWUUTO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1COC2CN(CCO2)CC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)
